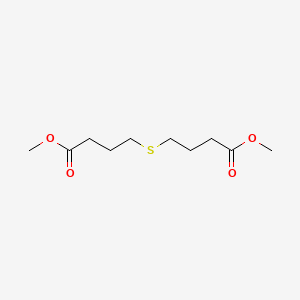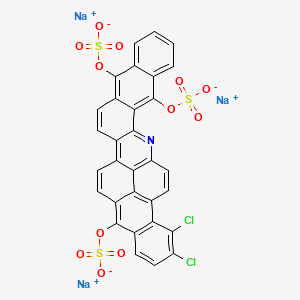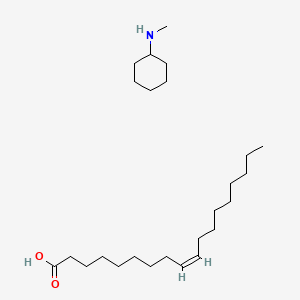
Dimethyl 4,4'-thiobisbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-thiobisbutyrate can be synthesized through the esterification of 4,4’-thiobisbutyric acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of dimethyl 4,4’-thiobisbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,4’-thiobisbutyrate undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Applications De Recherche Scientifique
Dimethyl 4,4’-thiobisbutyrate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 4,4’-thiobisbutyrate involves its reactivity towards nucleophiles and oxidizing agents. The ester groups can undergo hydrolysis or transesterification, while the thioether linkage can be oxidized to form more reactive intermediates . These reactions can modulate the activity of enzymes or other biological targets, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3,3’-thiobispropionate
- Dimethyl 2,2’-thiobisacetate
- Dimethyl 5,5’-thiobisvalerate
Uniqueness
Dimethyl 4,4’-thiobisbutyrate is unique due to its specific thioether linkage and the positioning of the ester groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds . For instance, the longer carbon chain in dimethyl 4,4’-thiobisbutyrate compared to dimethyl 2,2’-thiobisacetate results in different physical and chemical behaviors .
Propriétés
Numéro CAS |
50354-51-3 |
|---|---|
Formule moléculaire |
C10H18O4S |
Poids moléculaire |
234.31 g/mol |
Nom IUPAC |
methyl 4-(4-methoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-13-9(11)5-3-7-15-8-4-6-10(12)14-2/h3-8H2,1-2H3 |
Clé InChI |
UWLNIOIUTIBVPI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCSCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)


![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)




